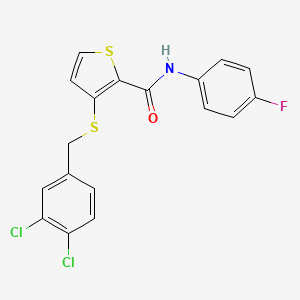

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide

Beschreibung

This compound (CAS: 251097-77-5) is a thiophene-based derivative with a molecular formula of C₁₈H₁₂Cl₂FNO₃S₂ and a molecular weight of 444.33 g/mol. Its structure comprises a thiophene ring substituted at the 2-position with a carboxamide group linked to a 4-fluorophenyl moiety and a sulfanyl (thioether) group at the 3-position attached to a 3,4-dichlorobenzyl substituent. The compound is reported to have a purity >90% and is of interest in medicinal chemistry due to the bioactivity of thiophene derivatives, including antimicrobial, anti-inflammatory, and analgesic properties.

Eigenschaften

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FNOS2/c19-14-6-1-11(9-15(14)20)10-25-16-7-8-24-17(16)18(23)22-13-4-2-12(21)3-5-13/h1-9H,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTYQIVNSBJIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the 3,4-dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a thiol group reacts with a 3,4-dichlorobenzyl halide.

Attachment of the 4-fluorophenyl group: This can be done through an amide coupling reaction using a 4-fluoroaniline derivative and a carboxylic acid derivative of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.

Substitution: Halogen atoms in the benzyl and phenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl or phenyl rings.

Wissenschaftliche Forschungsanwendungen

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. The specific molecular targets and pathways depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Sulfanyl vs. Sulfonyl/Sulfamoyl : The target compound’s sulfanyl group (thioether) is less electron-withdrawing than the sulfonyl group in analogs or the sulfamoyl group. This may enhance membrane permeability but reduce metabolic stability compared to sulfonyl-containing derivatives.

- Aryl Substituents : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk compared to the 4-chlorophenyl or 3,4-dimethoxyphenyl groups. Fluorine’s small size and high electronegativity could improve target binding affinity.

2.2. Pharmacological and Physicochemical Implications

- Bioactivity: Thiophene derivatives are known for diverse activities, but substituent choice modulates potency. For example: The sulfamoyl group in the analog from may enhance hydrogen bonding but reduce lipophilicity compared to the target’s sulfanyl group.

- Solubility and Toxicity : The target’s 4-fluorophenyl group likely improves solubility over chlorophenyl analogs, while the 3,4-dichlorobenzyl group may raise toxicity concerns due to higher lipophilicity.

Biologische Aktivität

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide, often referred to as a thiophene derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a thiophene ring, a dichlorobenzyl moiety, and a fluorophenyl group, which may contribute to its biological effects.

The chemical formula for this compound is , with a molar mass of approximately 412.33 g/mol. Its predicted physical properties include:

- Density : 1.48 ± 0.1 g/cm³

- Boiling Point : 471.4 ± 45.0 °C

- pKa : 10.79 ± 0.70

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on fluoroarylbichalcophene compounds demonstrated that derivatives like MA-1156 showed effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus, with no resistance development over seven days . The antimicrobial activity was assessed using the disc diffusion method, where the compound produced inhibition zones comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Inhibition Zone (mm) |

|---|---|---|

| MA-1156 | 16 | 15 |

| Cefoxitin | - | Comparable |

| Gentamycin | - | Comparable |

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial protein synthesis and cell wall integrity. The treatment of S. aureus with fluoroarylbichalcophenes led to observable changes in protein patterns, indicating that these compounds alter bacterial metabolism significantly . Scanning electron microscopy (SEM) images revealed morphological changes in treated cells, including reduced size and linear arrangements, suggesting cellular damage.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the fluorine atom in the phenyl group enhances the antibacterial activity of thiophene derivatives. For instance, replacing thionyl groups with furyl moieties resulted in decreased activity . This highlights the importance of specific structural components in optimizing biological efficacy.

Case Studies

In a comparative study involving various thiophene derivatives, those containing halogen substituents demonstrated superior antifungal and antibacterial properties compared to their non-halogenated counterparts. Specifically, compounds with dichloro and fluorine substitutions were noted for their enhanced bioactivity against common pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.